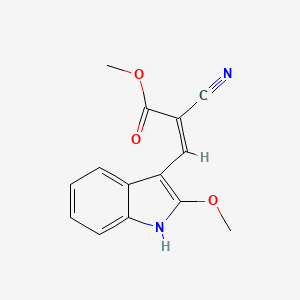
methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate typically involves the reaction of 2-methoxyindole with a suitable cyanoester under specific conditions. The reaction might be catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Methyl (Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate: Lacks the methoxy group, which could affect its biological activity.
Methyl (E)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate: The E-isomer, which might have different chemical and biological properties.
2-Methoxy-1H-indole-3-carboxylic acid: A simpler indole derivative with different functional groups.
Uniqueness
Methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate is unique due to its specific structure, which combines the indole ring with a cyanoester group and a methoxy substituent. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
159457-44-0 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H12N2O3/c1-18-13-11(7-9(8-15)14(17)19-2)10-5-3-4-6-12(10)16-13/h3-7,16H,1-2H3/b9-7- |
InChIキー |
OBORSXCIVANASK-CLFYSBASSA-N |
異性体SMILES |
COC1=C(C2=CC=CC=C2N1)/C=C(/C#N)\C(=O)OC |
正規SMILES |
COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)OC |
溶解性 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


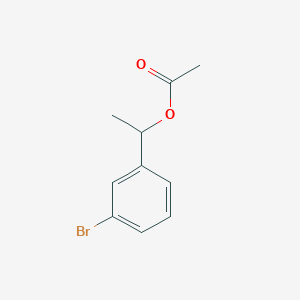
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)


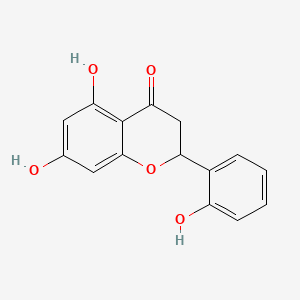


![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)
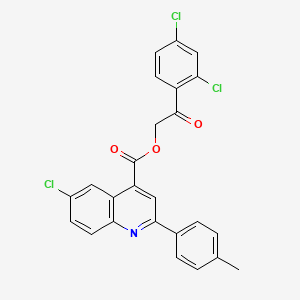
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
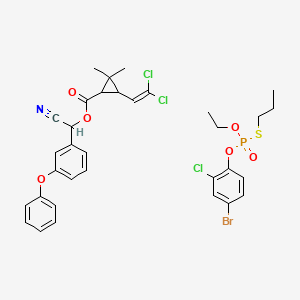
![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
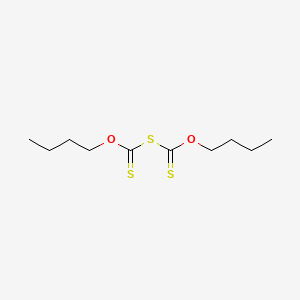
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)
